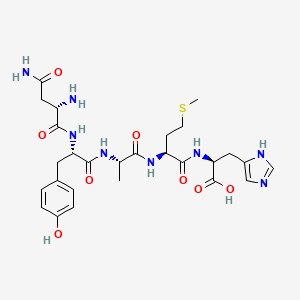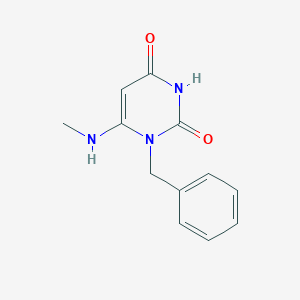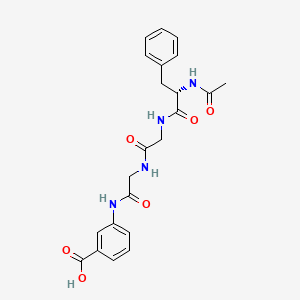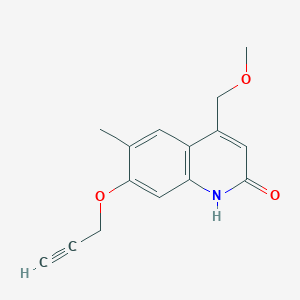![molecular formula C15H16O2 B14213694 2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene CAS No. 543733-96-6](/img/structure/B14213694.png)
2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene is an organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro linkage between a dioxane ring and a non-3-ene moiety, with a 4-methylphenyl group attached to the methylene bridge. The compound’s molecular formula is C15H18O2, and it has a molecular weight of 230.30 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene typically involves the condensation of 4-methylbenzaldehyde with 1,6-dioxaspiro[4.4]nonane-2,3-dione. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amines.
Wissenschaftliche Forschungsanwendungen
2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Its spirocyclic structure allows it to fit into unique binding sites, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene
- 2-[(4-Chlorophenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene
- 2-[(4-Bromophenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene
Uniqueness
2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene is unique due to its specific substitution pattern and spirocyclic structure. The presence of the 4-methylphenyl group imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
543733-96-6 |
|---|---|
Molekularformel |
C15H16O2 |
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
2-[(4-methylphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene |
InChI |
InChI=1S/C15H16O2/c1-12-3-5-13(6-4-12)11-14-7-9-15(17-14)8-2-10-16-15/h3-7,9,11H,2,8,10H2,1H3 |
InChI-Schlüssel |
QVHABZQGRUFOJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C=C2C=CC3(O2)CCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Methoxymethyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B14213611.png)

![2-({[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}methyl)oxirane](/img/structure/B14213622.png)
![Benzonitrile, 4-[4-(4-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B14213627.png)

![Silane, [3,6-bis(diphenylmethylene)-1,4,7-octatriyne-1,8-diyl]bis[triethyl-](/img/structure/B14213637.png)


![4,4'-Bis({4,4-bis[4-(benzyloxy)phenyl]pentyl}oxy)-2,2'-bipyridine](/img/structure/B14213644.png)

![4-Chloro-10,11-dimethyl-10H-pyrimido[4,5-B]carbazole](/img/structure/B14213653.png)
![{1-Iodo-2-[2-iodo-2-(trimethylsilyl)ethenyl]oct-1-en-1-yl}(trimethyl)silane](/img/structure/B14213661.png)


